molecular formula IBr<br>BrI B1200278 Iodine monobromide CAS No. 7789-33-5

Iodine monobromide

Cat. No. B1200278
CAS RN: 7789-33-5
M. Wt: 206.81 g/mol
InChI Key: CBEQRNSPHCCXSH-UHFFFAOYSA-N
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Description

Iodine monobromide is a diatomic molecule composed of iodine and bromine. It is used as a catalyst and reagent in various chemical reactions due to its unique chemical properties.

Synthesis Analysis

Iodine monobromide is synthesized through the direct combination of elemental iodine and bromine. Its formation as a catalyst in reactions, such as the disproportionation of dimethyldialkoxysilanes, highlights its efficiency in catalyzing the redistribution of alkoxyl groups on silicon atoms (Ibaraki & Ito, 1981).

Molecular Structure Analysis

The molecular structure of iodine monobromide, being diatomic, is relatively simple. However, its interaction with other molecules can be complex. For instance, its use in the synthesis of glycosyl bromides from thioglycosides demonstrates its versatility and compatibility with common protecting groups in organic synthesis (Kartha & Field, 1997).

Chemical Reactions and Properties

Iodine monobromide participates in a variety of chemical reactions. It has been shown to be effective in the regioselective synthesis of 3-arylquinolines from α-aminoacetophenones and trans-β-nitrostyrenes, showcasing its utility in tandem reactions involving the formation and cleavage of C-C bonds (Gattu, Mondal, Ali, & Khan, 2019). Additionally, it enhances diastereoselectivity in electrophilic cyclizations of homoallylic carbonates at low temperatures (Duan & Smith, 1993).

Physical Properties Analysis

The high-resolution infrared spectrum of iodine monobromide reveals detailed information about its vibration-rotation spectrum, contributing to a deeper understanding of its physical characteristics (Campbell & Bernath, 1993).

Chemical Properties Analysis

Iodine monobromide's chemical properties are central to its applications in synthesis and catalysis. Its role in the efficient synthesis of glycosyl bromides and O-glycosides highlights its broad substrate scope and compatibility with various chemical groups (Kartha & Field, 1997). Moreover, its catalytic activity in alkoxy–alkoxy exchange reactions of alkylalkoxysilanes emphasizes its significance in promoting specific chemical transformations (Ito & Ibaraki, 1988).

Scientific Research Applications

Iodometry

  • Application Summary : IBr is used in some types of iodometry . Iodometry is an analytical method used to determine the amount of oxidizing agents in a solution.
  • Method of Application : In iodometry, a solution of IBr can serve as a source of I+ . The iodine released from the reaction of the oxidizing agent with IBr is then titrated.

Lewis Acid Properties

  • Application Summary : The Lewis acid properties of IBr are compared with those of ICl and I2 in the ECW model .
  • Method of Application : IBr can form charge-transfer (CT) adducts with Lewis donors .

Synthesis of 3-Arylquinolines

  • Application Summary : IBr is used as a catalyst in the regioselective synthesis of 3-arylquinolines from α-aminoacetophenones and trans-β-nitrostyrenes .
  • Method of Application : The method involves a tandem reaction of α-aminoacetophenones and trans-β-nitrostyrenes using 20 mol% IBr as a catalyst in acetonitrile solvent at 80 °C .
  • Results or Outcomes : The reaction forms two new C–C bonds and cleaves one C–C bond in a single step . The protocol is metal- and oxidant-free, has a broad substrate scope, and yields good results .

Synthesis of Radioiodinated Fatty Acids

  • Application Summary : IBr is used in the synthesis of radioiodinated fatty acids for heart imaging .
  • Results or Outcomes : The radioiodinated fatty acids produced can be used in nuclear medicine for heart imaging .

Synthesis of Polyketide Structural Units

  • Application Summary : IBr is used as an electrophile in a new synthetic approach to polyketide structural units .
  • Results or Outcomes : The use of IBr in this context allows for the synthesis of polyketide structural units, which are important in the production of various natural products .

Cleavage of Carbon-Metal Bonds

  • Application Summary : IBr is commonly used in the cleavage of carbon-metal bonds .
  • Results or Outcomes : The use of IBr in this context allows for the cleavage of carbon-metal bonds, which is an important step in many synthetic procedures .

Safety And Hazards

Iodine monobromide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .

Relevant Papers

There are several papers that discuss iodine monobromide. For example, one paper discusses the unimolecular elimination of gas-phase iodine monobromide following excitation in the visible wavelength region . Another paper discusses the use of iodine monobromide as an electrophile in the synthesis of polyketide structural units .

properties

InChI

InChI=1S/BrI/c1-2
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InChI Key

CBEQRNSPHCCXSH-UHFFFAOYSA-N
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Canonical SMILES

BrI
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Molecular Formula

BrI
Record name iodine monobromide
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DSSTOX Substance ID

DTXSID2064862
Record name Iodine bromide (IBr)
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Molecular Weight

206.81 g/mol
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Physical Description

Brownish-black solid; Soluble in water; [Merck Index] Black or violet crystalline solid with a pungent odor; Decomposes in water; [MSDSonline]
Record name Iodine monobromide
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Boiling Point

116 °C (decomposes)
Record name Iodobromine
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Solubility

Soluble in water, Soluble in water with decomposition, Soluble in carbon disulfide, glacial acetic acid, Soluble in alcohol, ether
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Density

4.3 g/cu cm
Record name Iodobromine
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Product Name

Iodine monobromide

Color/Form

Crystals, purplish-black mass, Black orthorhombic crystals, Dark red solid, Brownish-black crystals or very hard solid

CAS RN

7789-33-5
Record name Iodine bromide (IBr)
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Record name IODINE MONOBROMIDE
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Melting Point

52 °C
Record name Iodobromine
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Citations

For This Compound
1,300
Citations
LN Swink, GB Carpenter - Acta Crystallographica Section B …, 1968 - scripts.iucr.org
… Iodine monobromide is apparently the only iodine-bromine … In iodine monobromide, every bromine atom forms a short … distances which occurs in iodine monobromide can also be …
Number of citations: 35 scripts.iucr.org
J McMorris, DM Yost - Journal of the American Chemical Society, 1931 - ACS Publications
… The thermodynamic constants for iodine monobromide may be calculated from the present … for the heat of formation ofsolid iodine monobromide from the elements in their standard …
Number of citations: 22 pubs.acs.org
JJW Duan, AB Smith III - The Journal of Organic Chemistry, 1993 - ACS Publications
… In an effort to enhance the diastereoselectivity of this transformation, we next investigated the use of iodine monobromide (IBr) as electrophile.12·13 In this full account, we describe the …
Number of citations: 150 pubs.acs.org
W Militzer - Journal of the American Chemical Society, 1938 - ACS Publications
… In order to facilitate formationof the iodine monobromide the solution was warmed to 50. All of the iodine dissolvedupon shaking except a trace. After the solution had cooled somewhat, …
Number of citations: 42 pubs.acs.org
E Augdahl, P Klaeboe - Act. Chem. Scand, 1965 - actachemscand.org
… region, but iodine, iodine monochloride and iodine monobromide have peaks at 517, 465, and … The set of curves obtained at 20 C for the iodine monobromide system is shown inJFig. 1. …
Number of citations: 20 actachemscand.org
JD McCullough, C Knobler, C Baker… - Inorganic Chemistry, 1971 - ACS Publications
The 2: 1 complex of iodine monobromide with 1, 4-dithiane forms' red-orange needles with elongation along the a axis of the monoclinic unit cell for which a= 5.994 (1) k, b= 11.565 (1) k…
Number of citations: 31 pubs.acs.org
P Klaboe - Journal of the American Chemical Society, 1963 - ACS Publications
… , iodine monochloride and iodine monobromide have been studied spectroscopically in … 0.09 ± 0.03 for the iodine monochloride, iodine monobromide, iodine and bromine complexes, …
Number of citations: 12 pubs.acs.org
R Gattu, S Mondal, S Ali, AT Khan - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
A simple and efficient method for regioselective synthesis of 3-arylquinolines is described from α-aminoacetophenones and trans-β-nitrostyrenes using 20 mol% iodine monobromide …
Number of citations: 16 pubs.rsc.org
P Klaboe - Journal of the American Chemical Society, 1962 - ACS Publications
… , iodine monochloride and iodine monobromide havebeen studied spectroscopically. It is … 0.2 ± 0.05 for the iodine monochloride, iodine monobromide, iodine and bromine complexes, …
Number of citations: 20 pubs.acs.org
A Folaranmi, RAN McLean, N Wadibia - Journal of Organometallic …, 1974 - Elsevier
… The main aim of this work was to evaluate the reactions of tetraorganotins with iodine monobromide and monochloride as simple synthetic routes to triorganotin halides and diorganotin …
Number of citations: 27 www.sciencedirect.com

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